molecular formula C20H25N3O3 B11466468 1,3-dimethyl-5-[(4-methylphenyl)carbonyl]-6-(piperidin-1-ylmethyl)pyrimidine-2,4(1H,3H)-dione

1,3-dimethyl-5-[(4-methylphenyl)carbonyl]-6-(piperidin-1-ylmethyl)pyrimidine-2,4(1H,3H)-dione

Cat. No.: B11466468
M. Wt: 355.4 g/mol
InChI Key: ZRDIZKMTDSVJSC-UHFFFAOYSA-N
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Description

1,3-DIMETHYL-5-(4-METHYLBENZOYL)-6-[(PIPERIDIN-1-YL)METHYL]-1,2,3,4-TETRAHYDROPYRIMIDINE-2,4-DIONE is a complex organic compound that belongs to the class of tetrahydropyrimidine derivatives This compound is characterized by its unique structure, which includes a piperidine ring, a methylbenzoyl group, and a tetrahydropyrimidine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-DIMETHYL-5-(4-METHYLBENZOYL)-6-[(PIPERIDIN-1-YL)METHYL]-1,2,3,4-TETRAHYDROPYRIMIDINE-2,4-DIONE typically involves multi-step organic reactions. One common method includes the condensation of 4-methylbenzoyl chloride with piperidine, followed by cyclization with a suitable precursor to form the tetrahydropyrimidine ring. The reaction conditions often require the use of catalysts, controlled temperatures, and specific solvents to achieve high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are meticulously controlled. The use of automated systems for monitoring temperature, pressure, and reactant concentrations ensures consistency and efficiency in the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions

1,3-DIMETHYL-5-(4-METHYLBENZOYL)-6-[(PIPERIDIN-1-YL)METHYL]-1,2,3,4-TETRAHYDROPYRIMIDINE-2,4-DIONE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the piperidine ring or the benzoyl group, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenated reagents in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with varying functional groups.

Scientific Research Applications

1,3-DIMETHYL-5-(4-METHYLBENZOYL)-6-[(PIPERIDIN-1-YL)METHYL]-1,2,3,4-TETRAHYDROPYRIMIDINE-2,4-DIONE has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1,3-DIMETHYL-5-(4-METHYLBENZOYL)-6-[(PIPERIDIN-1-YL)METHYL]-1,2,3,4-TETRAHYDROPYRIMIDINE-2,4-DIONE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 1,3-DIMETHYL-5-(4-METHYLBENZOYL)-6-[(MORPHOLIN-4-YL)METHYL]-1,2,3,4-TETRAHYDROPYRIMIDINE-2,4-DIONE
  • 1,3-DIMETHYL-5-(4-METHYLBENZOYL)-6-[(PYRROLIDIN-1-YL)METHYL]-1,2,3,4-TETRAHYDROPYRIMIDINE-2,4-DIONE

Uniqueness

1,3-DIMETHYL-5-(4-METHYLBENZOYL)-6-[(PIPERIDIN-1-YL)METHYL]-1,2,3,4-TETRAHYDROPYRIMIDINE-2,4-DIONE is unique due to its specific structural features, such as the presence of a piperidine ring and a methylbenzoyl group. These structural elements contribute to its distinct chemical reactivity and potential biological activity, setting it apart from other similar compounds.

Properties

Molecular Formula

C20H25N3O3

Molecular Weight

355.4 g/mol

IUPAC Name

1,3-dimethyl-5-(4-methylbenzoyl)-6-(piperidin-1-ylmethyl)pyrimidine-2,4-dione

InChI

InChI=1S/C20H25N3O3/c1-14-7-9-15(10-8-14)18(24)17-16(13-23-11-5-4-6-12-23)21(2)20(26)22(3)19(17)25/h7-10H,4-6,11-13H2,1-3H3

InChI Key

ZRDIZKMTDSVJSC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C(=O)C2=C(N(C(=O)N(C2=O)C)C)CN3CCCCC3

Origin of Product

United States

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